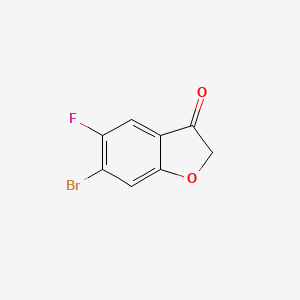

3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Vue d'ensemble

Description

3-tert-Butyl-4-hydroxyanisole (BHA) is a synthetic antioxidant widely used in various industries, including food, cosmetics, and feed . It’s a fat-soluble antioxidant that can improve the stability of meat foods, oils, and fats .

Synthesis Analysis

BHA consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. It is prepared from 4-methoxyphenol and isobutylene .Molecular Structure Analysis

The molecular structure of BHA was optimized at the level of 6-311g (d,p) set level using the B3LYP method based on DFT . The first 50 excited states were calculated using the B3LYP/def 2-TZVP method based on TD-DFT with ethanol as solvent .Chemical Reactions Analysis

The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites in BHA. The C12–O13 bond on the ether bond is more prone to dissociation. They are easily reacted with peroxide radicals to have oxidation resistance .Physical And Chemical Properties Analysis

BHA is a waxy solid with a molecular weight of 180.24. It’s insoluble in water but freely soluble in ethanol, methanol, and propylene glycol .Applications De Recherche Scientifique

Molecular and Crystal Structures

Research into the molecular and crystal structures of pyrazole derivatives, including those similar to the specified compound, has revealed intricate patterns of hydrogen bonding and π-π stacking interactions. For instance, studies have identified hydrogen-bonded dimers and chains in different pyrazole derivatives, which are further organized into complex sheets or three-dimensional frameworks through π-π stacking interactions. These structural features are crucial for understanding the compound's potential applications in materials science and molecular engineering (Portilla et al., 2011), (Abonía et al., 2007).

Synthesis and Chemical Reactions

The synthesis and reaction behavior of pyrazole derivatives have been extensively studied. For example, Martins et al. (2012) discussed the regioselectivity and reaction media for synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting the impact of reaction conditions on product distribution. This research is pivotal for developing efficient synthetic routes for pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Martins et al., 2012).

Hydrogen Bonding and Supramolecular Structures

The investigation into hydrogen bonding and supramolecular structures of pyrazole derivatives reveals their ability to form diverse patterns of molecular aggregation. These patterns are influenced by slight modifications in substituents, demonstrating the compounds' versatility in forming varied molecular architectures. This understanding is vital for designing new materials with specific properties, such as porosity, stability, or reactivity (Castillo et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

(4E)-5-tert-butyl-4-(chloromethylidene)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-14(2,3)12-11(9-15)13(18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRIJZWSHNNJQT-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C/Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-4-(chloromethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)

![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)